![molecular formula C25H19ClN2O2S B12458786 N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12458786.png)

N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-クロロフェニル)-4-フェニル-2-[(フェニルアセチル)アミノ]チオフェン-3-カルボキサミドは、チオフェン誘導体のクラスに属する有機化合物です。チオフェンは、1つの硫黄原子を含む5員環芳香族環です。

準備方法

N-(4-クロロフェニル)-4-フェニル-2-[(フェニルアセチル)アミノ]チオフェン-3-カルボキサミドの合成は、通常、チオフェン誘導体を適切なアミンとアシル化剤と縮合させることから行われます。一般的な合成経路には以下のようなものがあります。

化学反応の分析

N-(4-クロロフェニル)-4-フェニル-2-[(フェニルアセチル)アミノ]チオフェン-3-カルボキサミドは、以下のような様々な化学反応を起こします。

酸化: チオフェン環は酸化されてスルホキシドまたはスルホンを形成します。

還元: ニトロ基が存在する場合、アミンに還元されます。

置換: 芳香族環で求電子置換反応が起こる可能性があります。

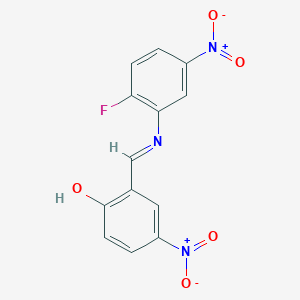

縮合: この化合物は、アルデヒドまたはケトンと縮合反応してシッフ塩基を形成します。

これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、アシルクロリドのような求電子剤があります。これらの反応から生成される主な生成物には、スルホキシド、アミン、シッフ塩基などがあります。

科学研究への応用

N-(4-クロロフェニル)-4-フェニル-2-[(フェニルアセチル)アミノ]チオフェン-3-カルボキサミドは、いくつかの科学研究に応用されています。

科学的研究の応用

N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: Thiophene-based compounds are used as corrosion inhibitors and in the fabrication of various industrial materials.

作用機序

N-(4-クロロフェニル)-4-フェニル-2-[(フェニルアセチル)アミノ]チオフェン-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。例えば、癌細胞の増殖または炎症に関与する特定の酵素または受容体を阻害する可能性があります。 特定の分子標的および経路は、特定の用途および生物学的状況によって異なる可能性があります .

類似の化合物との比較

N-(4-クロロフェニル)-4-フェニル-2-[(フェニルアセチル)アミノ]チオフェン-3-カルボキサミドは、以下のような他のチオフェン誘導体と比較することができます。

スプロフェン: 2-置換チオフェン骨格を持つ非ステロイド性抗炎症薬.

アルチカイン: 2,3,4-トリ置換チオフェン構造を持つ歯科麻酔薬.

チオフェン-2-カルボキサミド: 抗がん剤としての可能性を秘めた別のチオフェン誘導体.

N-(4-クロロフェニル)-4-フェニル-2-[(フェニルアセチル)アミノ]チオフェン-3-カルボキサミドの独自性は、その特定の置換パターンと、それに起因する生物活性にあります。そのため、更なる研究開発のための貴重な化合物となっています。

類似化合物との比較

N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Thiophene-2-carboxamide: Another thiophene derivative with potential anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

特性

分子式 |

C25H19ClN2O2S |

|---|---|

分子量 |

446.9 g/mol |

IUPAC名 |

N-(4-chlorophenyl)-4-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |

InChI |

InChI=1S/C25H19ClN2O2S/c26-19-11-13-20(14-12-19)27-24(30)23-21(18-9-5-2-6-10-18)16-31-25(23)28-22(29)15-17-7-3-1-4-8-17/h1-14,16H,15H2,(H,27,30)(H,28,29) |

InChIキー |

MXBSDJPVHLIVGD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12458703.png)

![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12458726.png)

![6-chloro-1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12458765.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12458766.png)

![3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)

![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)

![2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)

![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)

![(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B12458790.png)